

3-heptyne chemical formula and molecular structure

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Compound of Interest

Compound Name: 3-Heptyne

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An In-depth Technical Guide to 3-Heptyne

This guide provides a comprehensive overview of the chemical and physical properties of **3-heptyne**, detailed experimental protocols for its synthesis, and an exploration of its molecular structure and reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Concepts

Chemical Formula and Molecular Structure

3-Heptyne is an internal alkyne with the chemical formula C_7H_{12} .^{[1][2][3]} Its structure features a seven-carbon chain with a carbon-carbon triple bond located between the third and fourth carbon atoms. This triple bond is the molecule's primary functional group and the center of its reactivity. The IUPAC name for this compound is hept-3-yne, and it is also known by the synonym 1-ethyl-2-propylacetylene.^[4] The CAS Registry Number for **3-heptyne** is 2586-89-2.^[4]

The molecular weight of **3-heptyne** is 96.17 g/mol.^{[2][3]} The linear geometry of the sp-hybridized carbons in the triple bond influences the overall shape of the molecule.

Quantitative Data

A summary of the key physical and chemical properties of **3-heptyne** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₁₂
Molecular Weight	96.17 g/mol
CAS Number	2586-89-2
Density	0.741 g/mL at 25 °C
Boiling Point	105-106 °C
Melting Point	-131 °C
Refractive Index (n ²⁰ /D)	1.4225
Solubility	Limited solubility in water, soluble in organic solvents.

Experimental Protocols

The synthesis of **3-heptyne** is most commonly achieved through the alkylation of a terminal alkyne. The following protocol is a representative example of this synthetic route, starting from 1-butyne.

Synthesis of **3-Heptyne** from 1-Butyne

This procedure involves the deprotonation of 1-butyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution reaction with an alkyl halide.

Materials:

- 1-Butyne
- Sodium amide (NaNH₂) or a similar strong base
- 1-Bromopropane

- Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMSO)
- Inert atmosphere (e.g., nitrogen or argon)
- Apparatus for distillation and standard organic synthesis glassware

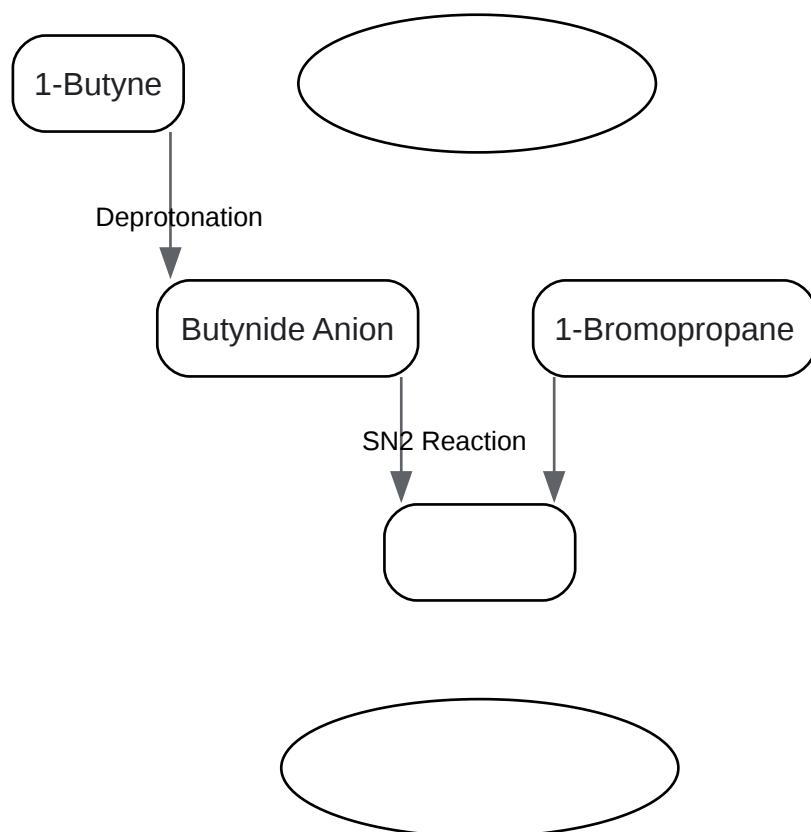
Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet is assembled. The entire apparatus is flame-dried and allowed to cool under an inert atmosphere.
- **Deprotonation:** Anhydrous liquid ammonia is condensed into the flask, and sodium amide is added in portions. 1-butyne is then slowly added to the stirred solution. The reaction mixture is stirred for a specified time to ensure the complete formation of the butynide anion.
- **Alkylation:** 1-Bromopropane is added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** The reaction is quenched by the slow addition of a proton source, such as water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
- **Purification:** The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation to yield pure **3-heptyne**.

Molecular Interactions and Reactivity

The reactivity of **3-heptyne** is dominated by the electron-rich carbon-carbon triple bond. This region of high electron density makes the molecule susceptible to electrophilic addition reactions. Common reactions involving **3-heptyne** include hydrogenation, halogenation, and hydration.

The following diagram illustrates a common synthetic pathway for **3-heptyne**.



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Synthesis of **3-Heptyne** via Alkylation

This workflow demonstrates the two-step process of deprotonation followed by nucleophilic substitution to form the final product.

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